Aspulvinone O
Overview
Description
Aspulvinone O is a naturally occurring compound primarily isolated from the metabolites of fungi, particularly Aspergillus terreus . It belongs to the class of aspulvinones, which are characterized by a tetronic acid ring, a five-membered heterocycle connecting two substituted aromatic rings . Aspulvinones exhibit a wide range of bioactivities, including antibacterial, anti-inflammatory, anti-fungal, and anti-α-glucosidase effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspulvinone O can be synthesized through a vinylogous aldol condensation of substituted tetronic acids with aldehydes . This method is mild, modular, and efficient, with a broad substrate scope. The aldol condensation predominantly delivers Z-configuration products in acetonitrile (MeCN), while alkoxy exchange occurs in methanol (MeOH) and ethanol (EtOH) .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Aspergillus terreus in rice culture . The compound is then isolated and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Aspulvinone O undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the aromatic rings.
Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct bioactivities and properties .
Scientific Research Applications
Aspulvinone O has several scientific research applications, including:
Mechanism of Action
Aspulvinone O exerts its effects by targeting aspartate transaminase 1 (GOT1), an enzyme involved in glutamine metabolism . By inhibiting GOT1, this compound interferes with the metabolic pathway that supports nicotinamide adenine dinucleotide phosphate (NADPH) production, leading to oxidative stress and reduced cell proliferation in pancreatic ductal adenocarcinoma cells . The compound forms hydrophobic interactions with Trp141 and hydrogen bonds with Thr110 and Ser256 in the active site of GOT1 .
Comparison with Similar Compounds
- Aspulvinone E
- Aspulvinone P
- Aspulvinone Q
- Aspulvinone R
- Compound 60
- Compound 61
Aspulvinone O stands out among its analogues for its specific bioactivity and potential therapeutic applications.
Properties
IUPAC Name |
(5Z)-3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3/b24-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWCROWFXOMDG-MSXFZWOLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2=C(/C(=C/C3=CC(=C(C=C3)O)CC=C(C)C)/OC2=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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